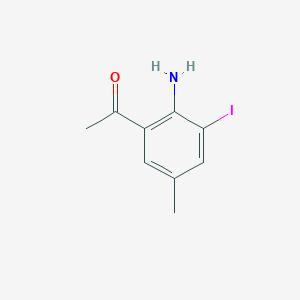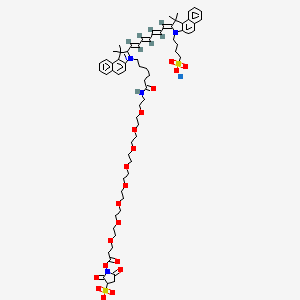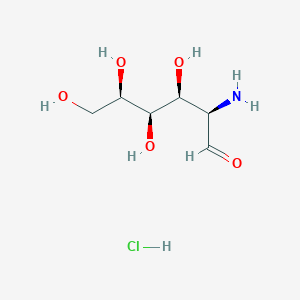
2-Amino-2-deoxy-D-gulose hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-deoxy-D-gulose hydrochloride: is a derivative of D-gulose, a sugar molecule. This compound is characterized by the presence of an amino group (-NH2) replacing a hydroxyl group (-OH) at the second carbon position of the sugar ring, and it is commonly found in its hydrochloride salt form. The molecular formula of this compound is C6H14ClNO5, and it has a molecular weight of 215.63 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-deoxy-D-gulose hydrochloride typically involves the selective amination of D-gulose. One common method is the reaction of D-gulose with ammonia or an amine source under controlled conditions to replace the hydroxyl group at the second carbon with an amino group. The reaction is often carried out in the presence of a catalyst to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using genetically modified microorganisms that can produce the compound from glucose or other sugar precursors. The fermentation broth is then subjected to purification steps, including crystallization and filtration, to obtain the pure hydrochloride salt .
化学反応の分析
Types of Reactions: 2-Amino-2-deoxy-D-gulose hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-acyl or N-sulfonyl derivatives.
科学的研究の応用
Chemistry: 2-Amino-2-deoxy-D-gulose hydrochloride is used as a building block in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals. It serves as a precursor for the synthesis of glycosylated compounds and other sugar derivatives .
Biology: In biological research, this compound is used to study the metabolism and function of amino sugars in cells. It is also used in the synthesis of glycoproteins and glycolipids, which are important for cell signaling and recognition .
Medicine: It is also being investigated for its role in modulating immune responses and as a potential therapeutic agent for cancer .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as an additive in food and cosmetic products. It is also used in the synthesis of surfactants and emulsifiers .
作用機序
The mechanism of action of 2-Amino-2-deoxy-D-gulose hydrochloride involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The amino group allows it to participate in transamination reactions, which are crucial for the synthesis of amino sugars and other nitrogen-containing compounds. It can also modulate the activity of enzymes involved in glycosylation processes, affecting the structure and function of glycoproteins and glycolipids .
類似化合物との比較
2-Amino-2-deoxy-D-glucose hydrochloride: Similar structure but derived from glucose instead of gulose.
2-Amino-2-deoxy-D-mannose hydrochloride: Derived from mannose, another sugar molecule.
2-Amino-2-deoxy-D-galactose hydrochloride: Derived from galactose, differing in the orientation of the hydroxyl group at the fourth carbon.
Uniqueness: 2-Amino-2-deoxy-D-gulose hydrochloride is unique due to its specific configuration and the presence of the amino group at the second carbon position. This configuration allows it to participate in unique biochemical pathways and reactions that are not possible with other amino sugars. Its specific properties make it valuable for targeted applications in research and industry .
特性
分子式 |
C6H14ClNO5 |
|---|---|
分子量 |
215.63 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5-,6-;/m0./s1 |
InChIキー |
CBOJBBMQJBVCMW-WBHXJHRCSA-N |
異性体SMILES |
C([C@H]([C@@H]([C@H]([C@H](C=O)N)O)O)O)O.Cl |
正規SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


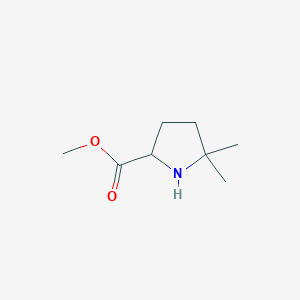
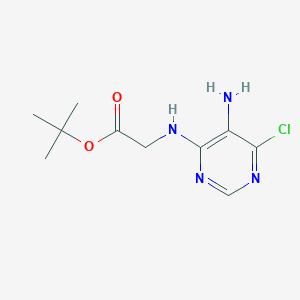
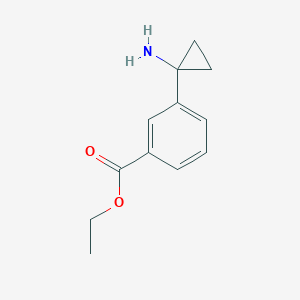
![1-([1,2,4]Triazolo[4,3-a]pyridin-8-yl)ethan-1-one](/img/structure/B12842522.png)
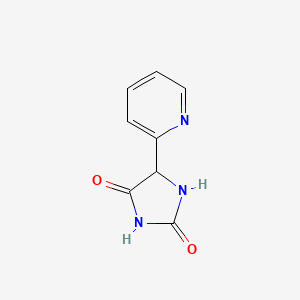

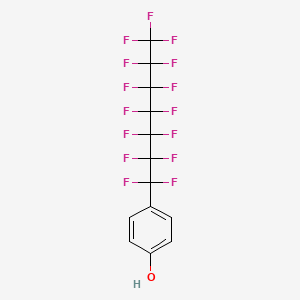
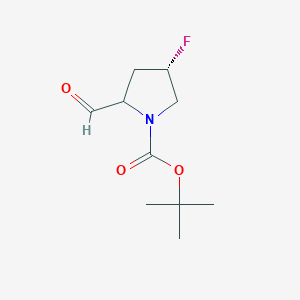
![(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B12842578.png)
![2-(3,4-Dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-2'-(4-hydroxyphenyl)-[3,8'-bichroman]-4,4'-dione](/img/structure/B12842579.png)

